molecular formula C17H17N3O4 B11652654 1-(2-methyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol

1-(2-methyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol

Cat. No.: B11652654
M. Wt: 327.33 g/mol
InChI Key: ATWFDLKCWFDCEW-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol is a synthetic organic compound that features a benzimidazole ring substituted with a methyl group, a nitrophenoxy group, and a propanol moiety

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 2-methylbenzimidazole and 4-nitrophenol.

    Step 1: Alkylation of 2-methylbenzimidazole with an appropriate alkyl halide to introduce the propanol moiety.

    Step 2: The resulting intermediate is then reacted with 4-nitrophenol under basic conditions to form the final product.

    Reaction Conditions: Common reagents include alkyl halides, bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reactions are typically carried out at elevated temperatures (50-100°C) to ensure complete conversion.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the propanol moiety.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the benzimidazole ring or propanol moiety.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives at the nitrophenoxy group.

Scientific Research Applications

1-(2-methyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzimidazole core, which is known for its biological activity.

    Materials Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol depends on its specific application:

    Biological Activity: The benzimidazole ring can interact with various biological targets, such as enzymes or receptors, potentially inhibiting their activity.

    Chemical Reactivity: The nitrophenoxy group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    1-(2-methyl-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol: Lacks the methyl group, which may affect its steric properties and interactions.

Uniqueness: 1-(2-methyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol is unique due to the presence of both the methyl group on the benzimidazole ring and the nitrophenoxy group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methylbenzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-12-18-16-4-2-3-5-17(16)19(12)10-14(21)11-24-15-8-6-13(7-9-15)20(22)23/h2-9,14,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWFDLKCWFDCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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